2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
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Overview
Description
- 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic molecule with the following structural formula:
C14H12INO2
Brief Introduction: This compound combines a benzoxazole ring, an imine group, and halogen substituents. It exhibits interesting properties due to its aromatic structure and functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 2-aminophenol and 3-iodobenzaldehyde, followed by bromination at the 2-position.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dichloromethane) with a base (such as sodium hydroxide) as a catalyst.
Industrial Production: While not widely produced industrially, researchers often synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a ligand in coordination chemistry.
Biology: It may have applications in drug design due to its structural features.
Medicine: Investigations into its pharmacological properties are ongoing.
Industry: Limited industrial applications, but it could be explored further.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes due to its aromatic and functional groups.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of benzoxazole, imine, and halogen substituents sets it apart.
Similar Compounds: Other related compounds include
Remember that this compound’s applications and properties are still being explored, and further research is essential.
Properties
Molecular Formula |
C21H14BrIN2O2 |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
2-bromo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C21H14BrIN2O2/c1-12-7-14(20(26)17(22)8-12)11-24-16-5-6-19-18(10-16)25-21(27-19)13-3-2-4-15(23)9-13/h2-11,26H,1H3 |
InChI Key |
FOMXBIQCAZYWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Origin of Product |
United States |
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